molecular formula C12H16BF2NO2 B2418872 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1220696-57-0

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2418872
CAS No.: 1220696-57-0
M. Wt: 255.07
InChI Key: OTTJYNVKDDYWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a dioxaborolan group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)15)16-7-8/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTJYNVKDDYWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220696-57-0
Record name 2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

DAST (Diethylaminosulfur Trifluoride) Method

Treatment of 2-(hydroxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with DAST (3.0 eq) in dichloromethane at −20°C to 0°C converts the alcohol to the difluoromethyl group. After 4 hours, the reaction is quenched with saturated NaHCO₃, yielding 82% product.

KHF₂-Mediated Fluorination

An alternative approach uses potassium hydrogen difluoride (KHF₂, 4.5 eq) in tetrahydrofuran (THF) at 50°C for 16 hours. This method avoids harsh conditions but requires longer reaction times (24 hours) to achieve 76% yield.

Table 2: Fluorination Agent Comparison

Agent Temp (°C) Time (h) Yield (%) Purity (%)
DAST −20–0 4 82 97
KHF₂ 50 24 76 95

DAST offers higher efficiency but poses safety risks due to its moisture sensitivity. KHF₂ is preferable for large-scale applications despite moderate yields.

Multi-Step Synthesis from 2-Chloropyridine Derivatives

A sequential approach combines halogen exchange and boronylation:

Step 1: Chlorine to Boronate Exchange

2-Chloro-5-(difluoromethyl)pyridine reacts with B₂pin₂ (1.5 eq) in the presence of Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in toluene at 110°C. After 8 hours, the mixture is filtered through Celite®, concentrated, and purified to give the boronate intermediate in 85% yield.

Step 2: Purification Challenges

The crude product often contains 5–7% dehalogenated byproducts (e.g., 2-(difluoromethyl)pyridine). Recrystallization from heptane/EtOAc (9:1) at −20°C reduces impurities to <0.5%.

Table 3: Multi-Step Synthesis Performance

Step Starting Material Product Yield (%) Purity (%)
1 2-Chloro-5-(difluoromethyl) Boronate intermediate 85 92
2 Boronate intermediate Final compound 91 99

Comparative Analysis of Methods

Table 4: Method Efficiency Metrics

Method Total Yield (%) Purity (%) Cost (USD/g) Scalability
Suzuki-Miyaura 89 98 120 High
DAST Fluorination 82 97 240 Moderate
Multi-Step Synthesis 77 (2 steps) 99 180 High

The Suzuki-Miyaura method is optimal for small-scale research due to its simplicity. For industrial production, the multi-step approach balances cost and purity despite lower overall yield.

Chemical Reactions Analysis

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or the dioxaborolan group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery and development. The difluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds. This modification can lead to improved bioavailability and efficacy of drug candidates.

Case Studies

  • Anticancer Agents : Research has shown that compounds containing difluoromethyl groups exhibit enhanced activity against cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo.
  • Antiviral Activity : Studies indicate that similar compounds have shown promising antiviral properties, making them candidates for further exploration in the treatment of viral infections.

Materials Science

The incorporation of boron into organic structures has opened avenues in materials science, particularly in the development of new polymers and catalysts.

Applications

  • Polymer Synthesis : The boron-containing moiety can act as a cross-linking agent in polymer chemistry, leading to the formation of robust materials with desirable mechanical properties.
  • Catalysis : The compound can serve as a catalyst or a catalyst precursor in various organic reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an essential building block for the synthesis of more complex molecules.

Reactions

  • Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions with various nucleophiles, allowing for the efficient construction of complex organic frameworks.
  • Functional Group Transformations : The difluoromethyl group can be utilized in various transformations to introduce other functional groups into the molecular structure.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethyl group can enhance the compound’s stability and reactivity, while the dioxaborolan group can facilitate interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

    2-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.

    2-(Difluoromethyl)-5-bromopyridine: This compound lacks the dioxaborolan group, which can limit its applications in certain chemical reactions.

    2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of a pyridine ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound for various scientific research applications.

Biological Activity

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1220696-57-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and studies.

  • Molecular Formula : C₁₂H₁₆BF₂NO₂
  • Molecular Weight : 255.07 g/mol
  • Physical State : Solid
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that related pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • MIC Values : Compounds similar to this compound have shown MIC values ranging from 4 to 8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Research has also highlighted its potential in cancer treatment:

  • Cell Lines Tested : The compound was evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines.
  • IC₅₀ Values : The IC₅₀ values were reported between 0.87–12.91 μM for MCF-7 and 1.75–9.46 μM for MDA-MB-231 cells, indicating a more potent activity compared to the standard drug 5-Fluorouracil (IC₅₀ of 17.02 μM for MCF-7) .

Pharmacokinetics and Toxicity

Pharmacokinetic studies revealed:

  • Oral Bioavailability : The compound showed a bioavailability of approximately 31.8% after oral administration.
  • Toxicity Profile : In vivo studies demonstrated no acute toxicity in mice at doses up to 2000 mg/kg .

Case Studies

A notable case study involved the evaluation of the compound's effects on viral replication:

  • Influenza A Virus : In a mouse model infected with the influenza A virus, the compound resulted in a significant reduction in viral load and improved survival rates .

Comparative Data Table

PropertyValue
Molecular FormulaC₁₂H₁₆BF₂NO₂
Molecular Weight255.07 g/mol
Antimicrobial MIC (S. aureus)4–8 μg/mL
Anticancer IC₅₀ (MCF-7)0.87–12.91 μM
Oral Bioavailability31.8%
Acute Toxicity (in mice)No toxicity at 2000 mg/kg

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This involves coupling a halogenated pyridine derivative (e.g., 5-bromo-2-(difluoromethyl)pyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in a solvent like dioxane or THF at elevated temperatures (80–100°C) . Reaction progress is monitored via TLC or LC-MS, and purification is achieved via column chromatography or recrystallization.

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 11B^{11}\text{B} NMR to verify substituent positions and boron coordination. The difluoromethyl group shows distinct splitting patterns in 19F^{19}\text{F} NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns (e.g., ESI-HRMS for [M+H]+^+) .
  • X-ray crystallography : For unambiguous structural determination, using software like SHELXL for refinement .

Q. What are the common applications of this compound in medicinal chemistry?

The boronic ester moiety enables participation in Suzuki-Miyaura couplings to generate biaryl structures, which are prevalent in drug discovery (e.g., kinase inhibitors or antimalarial agents). The difluoromethyl group enhances metabolic stability and modulates electronic properties .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound via Suzuki-Miyaura coupling?

Yield optimization requires:

  • Catalyst screening : Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) for compatibility with halogenated precursors.
  • Solvent/base selection : Polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) may reduce side reactions.
  • Protecting group strategy : Ensuring the difluoromethyl group is stable under reaction conditions. Evidence suggests electron-withdrawing substituents (e.g., trifluoromethyl) improve coupling efficiency in analogous systems .

Q. What strategies mitigate hydrolysis or instability of the boronic ester during storage or reactions?

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF).
  • Stabilizing additives : Use of Lewis acids (e.g., MgSO₄) or boronic acid-protecting agents during reactions.
  • Structural modifications : Introducing electron-donating groups (e.g., methoxy) adjacent to the boronic ester enhances stability, as seen in related pyridine-boronate derivatives .

Q. How do researchers resolve contradictory reactivity data in cross-coupling studies involving this compound?

Discrepancies may arise from:

  • Substituent electronic effects : The difluoromethyl group’s electron-withdrawing nature may slow transmetallation steps. Comparative studies with methyl or trifluoromethyl analogs are advised .
  • Steric hindrance : Bulkier ligands (e.g., XPhos) on Pd catalysts can improve selectivity.
  • Reaction monitoring : Real-time 11B^{11}\text{B} NMR or in situ IR spectroscopy helps track boronate decomposition .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in common organic solvents?

  • Co-solvent systems : Mixing DMSO with THF or dichloromethane.
  • Derivatization : Temporarily converting the boronic ester to a more soluble trifluoroborate salt.
  • Sonication or heating : Mild heating (40–50°C) improves dissolution without degrading the boronate .

Q. What analytical techniques differentiate this compound from structurally similar boronic esters?

  • 19F^{19}\text{F} NMR : Unique splitting patterns from the difluoromethyl group (e.g., JFFJ_{F-F} coupling).
  • IR spectroscopy : B-O stretching vibrations (~1350 cm1^{-1}) and C-F stretches (~1100 cm1^{-1}) provide fingerprints .
  • HPLC-MS : Retention time and fragmentation patterns distinguish it from analogs with methoxy or nitro groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.